1-(4-(trifluoromethyl)phenyl)propan-1-one chemical properties
1-(4-(trifluoromethyl)phenyl)propan-1-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(4-(trifluoromethyl)phenyl)propan-1-one
Compound Overview and Identifiers
1-(4-(Trifluoromethyl)phenyl)propan-1-one, also known as 4'-(Trifluoromethyl)propiophenone, is an aromatic ketone of significant interest in synthetic organic chemistry.[1] Its structure features a propiophenone core substituted with a trifluoromethyl group at the para position of the benzene ring. The presence of the electron-withdrawing trifluoromethyl (-CF3) group profoundly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in the development of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive analysis of its chemical properties, synthesis, spectroscopic signature, and handling protocols for research and development applications.
Key Identifiers:
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IUPAC Name: 1-(4-(Trifluoromethyl)phenyl)propan-1-one[3]
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Synonyms: 4'-(Trifluoromethyl)propiophenone, Ethyl 4-(Trifluoromethyl)phenyl Ketone[1][4]
Physicochemical and Computational Data
The physical state of 1-(4-(trifluoromethyl)phenyl)propan-1-one can be a solid or liquid, depending on purity and ambient temperature. It is typically described as a white to light yellow powder or lump.[1] Key physicochemical data are summarized below.
| Property | Value | Source |
| Melting Point | 36-39 °C (lit.) | |
| Boiling Point | 216 °C (lit.) | |
| Density | 1.973 g/cm³ (predicted) | |
| Flash Point | 210 °F (98.9 °C) | |
| Purity | Typically ≥96-98% | [1][3][6] |
| Storage | Refrigerator or Inert atmosphere, room temp. | [5] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [6] |
| LogP (octanol-water partition coeff.) | 3.2981 | [6] |
Synthesis and Mechanistic Considerations
A common and efficient method for the synthesis of aromatic ketones like 1-(4-(trifluoromethyl)phenyl)propan-1-one is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.
In this specific synthesis, (trifluoromethyl)benzene is reacted with propanoyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃). The -CF₃ group is a meta-directing deactivator; however, the para-substituted product is often obtained, and separation from the minor ortho isomer is typically straightforward.
Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.
Exemplary Synthesis Protocol
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System Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
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Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
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Reactant Addition: (Trifluoromethyl)benzene (1.0 eq.) is added to the suspension. The mixture is cooled in an ice bath to 0-5 °C. Propanoyl chloride (1.1 eq.) is added dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
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Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions. The Lewis acid polarizes the C-Cl bond of the acyl chloride, facilitating the formation of the acylium ion electrophile.
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Reaction: After addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
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Quenching & Workup: The reaction is carefully quenched by pouring it over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
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Causality: The acidic workup ensures that any remaining catalyst is decomposed and the product is protonated, aiding in its separation into the organic phase.
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Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the final product.
Spectroscopic Signature and Analysis
Spectroscopic analysis is essential for confirming the structure and purity of 1-(4-(trifluoromethyl)phenyl)propan-1-one. The key features in NMR, IR, and MS are dictated by the ketone carbonyl, the ethyl group, and the trifluoromethyl-substituted aromatic ring.[7][8]
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (~7.5-8.0 ppm). The protons ortho to the electron-withdrawing ketone will be further downfield than the protons ortho to the -CF₃ group.
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Ethyl Protons: A quartet corresponding to the methylene group (-CH₂-) adjacent to the carbonyl will appear around 2.9-3.1 ppm. A triplet for the terminal methyl group (-CH₃) will be observed further upfield, around 1.1-1.3 ppm.
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¹³C NMR (Carbon Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal for the ketone carbonyl (C=O) will be present in the highly deshielded region of the spectrum, typically ~195-200 ppm.
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Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling.
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Aliphatic Carbons: Signals for the methylene (-CH₂-) and methyl (-CH₃) carbons will be present in the upfield region of the spectrum.
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¹⁹F NMR (Fluorine Nuclear Magnetic Resonance):
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A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift provides direct evidence of the fluorinated substituent.
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IR (Infrared) Spectroscopy:
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C=O Stretch: A strong, sharp absorption band characteristic of a conjugated ketone carbonyl will be prominent around 1680-1700 cm⁻¹.
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C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group will be visible in the 1100-1350 cm⁻¹ region.
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Aromatic C-H Stretch: Signals for the aromatic C-H stretching will appear above 3000 cm⁻¹.
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MS (Mass Spectrometry):
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Molecular Ion (M⁺): The mass spectrum will show the molecular ion peak at m/z = 202.18.
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Fragmentation: Key fragmentation patterns would include the loss of the ethyl group ([M-29]⁺) to form the 4-(trifluoromethyl)benzoyl cation, which is often a stable and prominent peak.
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Reactivity Profile and Applications
The chemical reactivity is dominated by the ketone functional group and the electronically modified aromatic ring.
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Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack, enabling a wide range of transformations. It can undergo reduction to form the corresponding secondary alcohol, 1-[4-(trifluoromethyl)phenyl]propan-1-ol.[9][10] It can also serve as a substrate in reactions such as aldol condensations, Wittig reactions, and reductive aminations.
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Aromatic Ring Reactivity: The trifluoromethyl group is strongly electron-withdrawing and deactivating, making the aromatic ring less susceptible to further electrophilic substitution compared to benzene. This property enhances the metabolic stability of molecules containing this moiety, a desirable trait in drug design.[2]
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Applications:
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Pharmaceutical Intermediate: This compound is a key building block for synthesizing more complex, biologically active molecules. The trifluoromethylphenyl moiety is a common feature in many pharmaceutical candidates due to its ability to improve properties like lipophilicity and metabolic stability.[2][11]
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Agrochemical Synthesis: Similar to its role in pharmaceuticals, it can be used in the development of new pesticides and herbicides.[11]
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Material Science: The unique electronic and physical properties imparted by the fluorinated group make it a candidate for incorporation into novel polymers and other advanced materials.[11]
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Safety and Handling
Proper handling of 1-(4-(trifluoromethyl)phenyl)propan-1-one is essential in a laboratory setting. It is classified as an irritant.[12]
| Hazard Class | GHS Classification | Precautionary Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[12][13]
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Handling: Use only in a well-ventilated area or under a chemical fume hood.[12][13] Avoid breathing fumes, mist, or vapors.[12] Keep away from heat, sparks, and open flames.[12]
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First Aid:
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, such as a refrigerator.[12][13]
References
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Synthonix Corporation. 1-(4-(Trifluoromethyl)phenyl)propan-1-one. [Link]
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National Center for Biotechnology Information. 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione. PubChem Compound Summary for CID 274351. [Link]
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National Center for Biotechnology Information. 1-(4-Trifluoromethyl-phenyl)-pentan-1-one. PubChem Compound Summary for CID 303463. [Link]
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Thermo Fisher Scientific. Safety Data Sheet for 3-[3-(Trifluoromethyl)phenyl]propanol. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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SpectraBase. 3-Phenyl-1-(4-(trifluoromethyl)phenyl)propan-1-one - Optional[MS (GC)] - Spectrum. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl in 3-(4-(Trifluoromethyl)phenyl)propan-1-ol for Chemical Synthesis. [Link]
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ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
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